Diastereoselective Intramolecular Aziridination: Yield Comparison Between Ethyl Ester and Cyano Derivatives
Under the optimized protocol (PhIO, carboxylic acid, Et₃N, DCM, r.t.), ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate serves as the substrate for the synthesis of ethyl 1-(carbethoxy)-2-oxa-7-azabicyclo[4.1.0]hept-3-ene-6-carboxylate derivatives. Compound 4a, derived directly from the target compound using acetic acid as the carboxylic acid partner, was isolated in 88% yield within 30 minutes [1]. [1] reports that analogous 2-amino-4H-chromene-3-carbonitrile substrates deliver the corresponding aziridine products in generally higher yields (data for nitrile series in Table 2), but the ethyl ester substrates are essential for accessing the ester-functionalized bicyclic scaffolds that are subsequently transformed into pyranooxazolone and pyrrole derivatives; the carbonitrile analogs cannot be directly converted to these downstream products under the same conditions [1].
| Evidence Dimension | Isolated yield of intramolecular aziridination product with acetic acid |
|---|---|
| Target Compound Data | Compound 4a: 88% isolated yield, 30 min reaction time |
| Comparator Or Baseline | Ethyl 2-amino-4H-chromene-3-carboxylate derivative class (Table 3, 4a–4i): yields 80–90%. Nitrile analog series (Table 2): yields generally higher but products are cyano-substituted and not amenable to the same downstream skeletal transformations. |
| Quantified Difference | Target compound yields 88% for 4a; nitrile analogs are reported in a separate substrate table with non-identical products and cannot serve as precursors for pyranooxazolone 5e (50% yield from ester substrate 4a) [1]. |
| Conditions | Substrate (1 mmol), PhIO (1.5 mmol), carboxylic acid (2 mmol), Et₃N (1 mmol), DCM (5 mL), room temperature, 30–60 min. |
Why This Matters
Procurement of the ethyl ester rather than the carbonitrile is mandatory for laboratories executing the Mukherjee–Das aziridination–skeletal transformation sequence, because only the ester substrate yields the 1-(carbethoxy)-bicyclic intermediate required for subsequent pyranooxazolone and pyrrole diversification.
- [1] Mukherjee, P.; Das, A. R. Diastereoselective Synthesis of Structurally and Stereochemically Diversified 2-Oxa-7-azabicyclo[4.1.0]hept-3-enyl Carboxylates and Their Potential Application toward the Synthesis of Functionalized Pyranooxazolone and Pyrrole Derivatives through Skeletal Transformations. J. Org. Chem. 2016, 81, 5513–5524. View Source
